N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

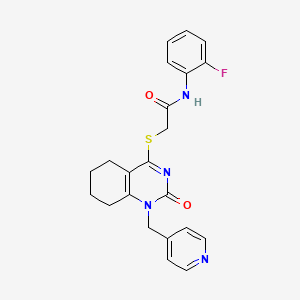

N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-quinazoline hybrid compound characterized by a partially saturated hexahydroquinazoline core, a pyridin-4-ylmethyl substituent at position 1, and a 2-fluorophenyl group attached via an acetamide linkage. This structural framework combines a heterocyclic quinazoline system with sulfur and fluorine functionalities, which are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-17-6-2-3-7-18(17)25-20(28)14-30-21-16-5-1-4-8-19(16)27(22(29)26-21)13-15-9-11-24-12-10-15/h2-3,6-7,9-12H,1,4-5,8,13-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZCKXLNXFFBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thioacetamide-quinazoline/thienopyrimidine derivatives, focusing on core modifications, substituent effects, and physicochemical properties.

Table 1: Comparative Analysis of Key Analogues

Key Observations

Core Structure Variations The target compound’s hexahydroquinazoline core is partially saturated, which may confer greater conformational flexibility compared to fully aromatic systems (e.g., 3,4-dihydroquinazolin-4-one in compounds) . Saturation could influence binding modes in biological targets.

Substituent Effects The 2-fluorophenyl group in the target compound and 442537-18-0 provides electron-withdrawing effects, likely improving metabolic stability compared to non-fluorinated analogs (e.g., phenyl or tolyl groups in ). Pyridin-4-ylmethyl (target) vs. 4-sulfamoylphenyl (): The pyridine moiety increases polarity and hydrogen-bonding capacity, whereas sulfonamide groups may improve water solubility .

Physicochemical Properties

- Melting points in compounds correlate with substituent bulk and symmetry. For example, Compound 5 (269.0°C) has a symmetrical sulfamoylphenyl group, while Compound 9 (170.5°C) with a disordered ethyl group exhibits reduced crystallinity .

- The target compound’s melting point is unreported, but its hexahydroquinazoline core and pyridine substituent may result in a lower melting range compared to rigid, aromatic analogs.

Synthetic Accessibility

- highlights alkylation with chloroacetamides as a common synthesis route for thioacetamide derivatives . The target compound’s synthesis likely follows similar steps, though yields and purity may vary due to the pyridinylmethyl group’s steric demands.

Q & A

Basic: What are the critical steps in synthesizing N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step routes, including:

- Thioacetamide bond formation via nucleophilic substitution between a hexahydroquinazolin-4-yl thiol intermediate and a bromoacetamide derivative.

- Pyridin-4-ylmethyl group introduction through alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Oxo-group stabilization using anhydrous solvents to prevent hydrolysis.

Optimization Strategies:

- Reaction Monitoring: Use HPLC to track intermediate purity (>95%) and adjust stoichiometry .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Temperature Control: Maintain 60–80°C during alkylation to balance reaction speed and byproduct suppression .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Resolve aromatic protons (e.g., fluorophenyl at δ 7.1–7.5 ppm) and confirm pyridin-4-ylmethyl integration .

- Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ ion) and detect sulfur/fluorine isotopic patterns .

- FT-IR: Identify thioacetamide C=S stretches (~650 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity interference. Use:

- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) .

- Structural Analysis: Perform X-ray crystallography or molecular docking to verify target binding modes .

- Batch Reproducibility: Analyze multiple synthetic batches via HPLC-MS to exclude batch-specific impurities .

Advanced: What strategies are recommended for modifying the hexahydroquinazolinone core to enhance bioactivity?

Methodological Answer:

- Functional Group Substitution:

- Replace the 2-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve target affinity .

- Introduce heterocycles (e.g., oxadiazoles) at the pyridinyl position to modulate solubility .

- Stereochemical Control: Optimize diastereomer ratios via chiral chromatography or asymmetric catalysis .

- In Silico Screening: Use molecular dynamics simulations to predict substituent effects on binding energy .

Basic: What are common solubility challenges for this compound, and how can they be addressed?

Methodological Answer:

- Challenges: Low aqueous solubility due to hydrophobic hexahydroquinazolinone and fluorophenyl groups .

- Solutions:

- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Salt Formation: Explore hydrochloride or sodium salts to improve polarity .

- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for in vivo studies .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models:

- Hepatic Microsomes: Incubate with NADPH to assess cytochrome P450-mediated degradation .

- LC-MS/MS Metabolite Profiling: Identify hydroxylation or demethylation products .

- Isotope Labeling: Use ¹⁴C-labeled analogs to trace metabolic pathways in rodent models .

Basic: What analytical methods validate purity during synthesis?

Methodological Answer:

- HPLC-DAD: Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .

- Elemental Analysis: Confirm C, H, N, S, F content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA): Detect solvent residues or decomposition below 200°C .

Advanced: How does the pyridin-4-ylmethyl group influence pharmacokinetic properties?

Methodological Answer:

- Bioavailability: The pyridinyl moiety enhances membrane permeability via π-π interactions .

- Metabolism: Susceptible to oxidative metabolism; introduce methyl groups to block CYP3A4 sites .

- Toxicology: Assess pyridine-related hepatotoxicity using primary hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.